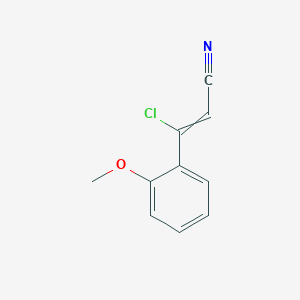
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
Thiazole and its derivatives have been a focus of synthetic efforts due to their significant biological activities. For example, synthesis and biological evaluation of thiazole carboxylic acid derivatives have demonstrated promising antimicrobial activity. These compounds were synthesized via reactions involving thiazole carboxylic acid and halo anilines, showing moderate to good activity against various bacterial strains (J. S. R. Babu et al., 2016). This suggests that derivatives of thiazole-4-carboxylic acid, including "5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid," could be explored for their antimicrobial properties.
Pharmacological Potential
The pharmacological potential of thiazole derivatives has been highlighted by their anti-inflammatory and anticancer activities. For instance, isothiazole derivatives have been found to exhibit significant anti-inflammatory activity in various tests, indicating the potential of thiazole carboxylic acid derivatives in developing new anti-inflammatory agents (A. Regiec et al., 2006). Moreover, certain 2,4,5-trisubstitutedthiazole derivatives have demonstrated potent anticancer activity against breast cancer and erythroleukemia cell lines, highlighting the role of thiazole derivatives in cancer therapy (B. Al-Jaidi et al., 2020).
Chemical Properties and Applications
The chemical and spectroscopic properties of thiazole derivatives have also been studied, with a focus on understanding their structural, electronic, and spectral features. Such studies are crucial for the development of new materials and sensors. For example, detailed investigations of 4-methylthiadiazole-5-carboxylic acid using density functional theory have provided insights into its structural and electronic properties, which could be relevant for "5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid" in the context of material science and sensor development (Isha Singh et al., 2019).
Propiedades
IUPAC Name |
5-methyl-2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-3-5-9(6-7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMIYXRUGNRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403791.png)
![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)


![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)





![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
